molecular formula C19H36O4 B14484298 Methyl 8-hydroperoxyoctadec-8-enoate CAS No. 64687-35-0

Methyl 8-hydroperoxyoctadec-8-enoate

Cat. No.: B14484298
CAS No.: 64687-35-0
M. Wt: 328.5 g/mol
InChI Key: HQMWBVZHOWSQDK-UHFFFAOYSA-N
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Description

Methyl 8-hydroperoxyoctadec-8-enoate is a fatty acid derivative characterized by an 18-carbon chain (octadecenoate) with a hydroperoxy (-OOH) functional group at position 8 and a methyl ester at the carboxyl terminus. This compound is of interest in lipid oxidation studies due to the reactivity of the hydroperoxide group, which participates in radical-mediated degradation pathways.

Properties

CAS No.

64687-35-0

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 8-hydroperoxyoctadec-8-enoate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-12-15-18(23-21)16-13-10-11-14-17-19(20)22-2/h15,21H,3-14,16-17H2,1-2H3

InChI Key

HQMWBVZHOWSQDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=C(CCCCCCC(=O)OC)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-hydroperoxyoctadec-8-enoate can be synthesized through the hydroperoxidation of methyl oleate. The process typically involves the reaction of methyl oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the hydroperoxide group .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production. The process also includes steps for the purification and stabilization of the compound to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-hydroperoxyoctadec-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 8-hydroperoxyoctadec-8-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-hydroperoxyoctadec-8-enoate involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to a range of biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Average Mass (g/mol) Key Properties/Applications
Methyl 8-hydroperoxyoctadec-8-enoate* C₁₉H₃₆O₄ (inferred) Hydroperoxy (-OOH) at C8, methyl ester ~316.5 (estimated) High reactivity, lipid oxidation studies
Methyl 10-hydroxyoctadec-8-enoate C₁₉H₃₆O₃ Hydroxy (-OH) at C10, methyl ester 312.494 Lower reactivity; potential in surfactants or biofuels
Methyl (8E)-14-methylhexadec-8-enoate C₁₈H₃₄O₂ (inferred) Methyl branch at C14, trans double bond ~282.5 (estimated) Influences membrane fluidity; shorter chain
8-O-Acetylshanzhiside Methyl Ester C₂₇H₃₈O₁₂ Acetyl, glycosyl groups, methyl ester 578.59 Pharmacological research, reference standard
8-(Oleoyloxy)hexadecanoic Acid C₃₄H₆₄O₄ Ester linkage (oleoyl + palmitic acid) 552.87 Structural isomerism affects biological activity

*Inferred properties based on structural analogs.

Key Differences in Reactivity and Stability

  • Hydroperoxide vs. Hydroxy Groups: The hydroperoxy group in this compound makes it significantly more reactive than Methyl 10-hydroxyoctadec-8-enoate, which contains a stable hydroxyl group. Hydroperoxides are prone to homolytic cleavage, generating free radicals that drive autoxidation cascades .
  • Chain Length and Branching: Methyl (8E)-14-methylhexadec-8-enoate has a shorter carbon chain (C16 vs. C18) and a methyl branch at C14, reducing its melting point and enhancing solubility in nonpolar solvents compared to linear octadecenoates .
  • Complexity of Derivatives: 8-O-Acetylshanzhiside Methyl Ester, with its cyclic terpene and glycosyl moieties, exhibits entirely different applications (e.g., cosmetics, supplements) compared to simpler fatty acid esters like this compound .

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